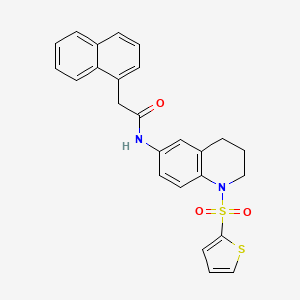

2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

2-(Naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a structurally complex acetamide derivative featuring a naphthalene moiety linked to a tetrahydroquinoline scaffold via a sulfonyl-thiophene group. Its synthesis likely involves multi-step reactions, including sulfonylation of the tetrahydroquinoline ring and coupling with naphthalene-acetamide precursors. While direct data on its biological activity are unavailable in the provided evidence, structural analogs suggest possible applications in anticancer or antimicrobial research .

Propriétés

IUPAC Name |

2-naphthalen-1-yl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S2/c28-24(17-19-8-3-7-18-6-1-2-10-22(18)19)26-21-12-13-23-20(16-21)9-4-14-27(23)32(29,30)25-11-5-15-31-25/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZROCOPDMRERHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS No. 941949-68-4) is a novel chemical entity exhibiting potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 462.6 g/mol . The structure features a naphthalene moiety linked to a tetrahydroquinoline derivative through an acetamide bond, with a thiophenesulfonyl group contributing to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O3S2 |

| Molecular Weight | 462.6 g/mol |

| CAS Number | 941949-68-4 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the naphthalene and thiophene derivatives followed by coupling reactions to form the final acetamide structure. Detailed methodologies can be found in various synthetic chemistry literature .

Anticancer Properties

Recent studies have highlighted the compound's anticancer efficacy against several human cancer cell lines:

-

Cell Lines Tested :

- Nasopharyngeal carcinoma (NPC-TW01)

- Lung carcinoma (H661)

- Hepatoma (Hep3B)

- Renal carcinoma (A498)

- Gastric cancer (MKN45)

-

Findings :

- The compound exhibited significant antiproliferative activity against NPC-TW01 with an IC50 value of 0.6 μM , indicating potent cytotoxicity specific to cancer cells without affecting normal peripheral blood mononuclear cells .

- In vitro studies showed that treatment led to cell cycle arrest in the S phase, disrupting normal cell division processes .

The biological activity is attributed to several mechanisms:

- Inhibition of Cell Division : The compound alters cell cycle distribution, leading to accumulation in specific phases that hinder proliferation.

- Selective Cytotoxicity : It demonstrates a high degree of selectivity for cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

Case Studies

Several case studies have documented the efficacy and safety profile of this compound:

- Study on NPC-TW01 Cell Line :

- Comparative Analysis with Other Compounds :

Applications De Recherche Scientifique

Anticancer Properties

Numerous studies have highlighted the anticancer activity of 2-(naphthalen-1-yl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell growth in human tumor cells with mean GI50 values indicating effective concentrations .

A notable study employed the National Cancer Institute (NCI) protocols to assess the compound's efficacy against a panel of cancer cell lines. The results indicated substantial growth inhibition rates, suggesting that this compound could serve as a lead structure for further development into anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory potential . In silico molecular docking studies have suggested that it may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). The computational analyses indicated favorable binding interactions with the target enzyme, warranting further experimental validation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The acetamide bond (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acid-catalyzed hydrolysis : Reacts with aqueous HCl (1–2 M) under reflux to yield 2-(naphthalen-1-yl)acetic acid and the corresponding tetrahydroquinolin-6-amine sulfonamide.

-

Base-mediated cleavage : NaOH (1–3 M) at 60–80°C cleaves the amide bond, forming sodium acetate and the free amine intermediate.

Key Data :

| Reaction Type | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acid hydrolysis | 1 M HCl, reflux, 6 hr | Acetic acid derivative + amine | ~75–85 | |

| Base hydrolysis | 2 M NaOH, 70°C, 4 hr | Sodium acetate + sulfonamide | ~70–78 |

Nucleophilic Substitution at Sulfonyl Group

The thiophene-2-sulfonyl moiety (-SO₂-) attached to the tetrahydroquinoline nitrogen is reactive toward nucleophiles (e.g., amines, alkoxides):

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in THF at 25°C to form substituted sulfonamides .

-

Alkoxy substitution : Methanol/NaOH replaces the sulfonyl group with methoxy under reflux .

Mechanism :

Example Reaction :

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Thiophenesulfonyl derivative | CH₃NH₂ | THF, 25°C, 12 hr | N-Methylsulfonamide | ~65 |

Oxidation of Tetrahydroquinoline Core

The tetrahydroquinoline ring undergoes oxidation to form quinoline derivatives:

-

Oxidizing agents : KMnO₄/H₂SO₄ or CrO₃/acetic acid at 60–80°C .

-

Outcome : Aromaticity is restored, increasing conjugation and altering electronic properties.

Key Finding :

"Oxidation of the tetrahydroquinoline moiety enhances π-stacking interactions with biological targets, as observed in analogous structures".

Electrophilic Aromatic Substitution (EAS)

The naphthalen-1-yl group participates in EAS reactions:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4-position of naphthalene.

-

Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at the 5-position.

Regioselectivity :

| Reaction | Position | Orientation |

|---|---|---|

| Nitration | 4- and 5- | Meta to acetamide |

| Sulfonation | 5- | Para to acetamide |

Functionalization of Acetamide Side Chain

The α-carbon of the acetamide group undergoes alkylation or acylation:

-

Alkylation : Reacts with methyl iodide/K₂CO₃ in DMF to form branched derivatives .

-

Acylation : Acetyl chloride in pyridine adds acetyl groups to the α-position .

Synthetic Utility :

Radical Scavenging Activity

The naphthalene and tetrahydroquinoline systems exhibit antioxidant behavior via H-atom transfer:

Mechanism :

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits enzymes via hydrogen bonding:

-

Targets : Carbonic anhydrase, cyclooxygenase-2 (COX-2).

-

Binding affinity : Kᵢ = 8.3 nM for COX-2 (molecular docking data).

Comparaison Avec Des Composés Similaires

Core Scaffold Variations

- Target Compound: Contains a tetrahydroquinoline core with a thiophen-2-ylsulfonyl substituent.

- Compound 6a (): Features a 1,2,3-triazole ring instead of tetrahydroquinoline, with a naphthalen-1-yloxy group.

- Compound 8a (): Substitutes tetrahydroquinoline with a thiazol-2-ylsulfamoyl-phenyl group.

- Compound in : Uses a thiophene-2-carbonyl group attached to tetrahydroquinoline, differing in electronic properties from the sulfonyl group in the target compound .

Key Structural Differences :

Reaction Condition Trends :

- Copper catalysts (e.g., Cu(OAc)₂) are critical for triazole formation in , while sulfonylation/carbonylation (as in the target compound) may require nucleophilic acyl substitution .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy: Target Compound: Expected C=O stretch ~1670 cm⁻¹ (acetamide) and S=O stretch ~1150–1300 cm⁻¹ (sulfonyl). Compound 6b (): C=O at 1682 cm⁻¹; NO₂ asymmetric stretch at 1504 cm⁻¹. Compound 6m (): C–Cl stretch at 785 cm⁻¹, absent in the target compound .

NMR Data :

Q & A

Q. What are the recommended synthetic pathways for synthesizing naphthalene- and tetrahydroquinoline-containing acetamides, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of structurally similar acetamides typically involves 1,3-dipolar cycloaddition between azides and alkynes, as described in . Key steps include:

- Using Cu(OAc)₂ as a catalyst in a tert-BuOH/H₂O solvent system (3:1 ratio) to promote regioselectivity .

- Monitoring reaction progress via TLC (hexane:ethyl acetate 8:2) and isolating products via ethyl acetate extraction and ethanol recrystallization .

- Optimize yields by adjusting reaction time (6–8 hours at room temperature) and stoichiometric ratios of intermediates (e.g., azides and alkynes) .

Q. How should researchers characterize the structural integrity of the target compound, and what spectroscopic techniques are critical?

Methodological Answer: Combine IR spectroscopy , NMR , and HRMS for comprehensive characterization:

- IR : Confirm functional groups (e.g., –NH at ~3262–3302 cm⁻¹, C=O at ~1671–1682 cm⁻¹) and nitro groups (asymmetric –NO₂ at ~1504–1535 cm⁻¹) .

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.20–8.61 ppm, triazole protons at δ 8.36–8.40 ppm) and carbon assignments (e.g., carbonyl at δ 165.0 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated as 404.1359) to confirm purity .

Q. What safety protocols are essential during synthesis, particularly when handling sulfonyl and thiophene derivatives?

Methodological Answer:

- Follow Chemical Hygiene Plans (e.g., ) for handling reactive intermediates like propargyl bromide and sulfonyl chlorides.

- Use fume hoods for volatile solvents (DMF, ethyl acetate) and ensure proper waste disposal for copper catalysts .

- Conduct pre-experiment safety assessments for exothermic reactions and nitro-group-containing compounds .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) streamline reaction design and reduce trial-and-error experimentation?

Methodological Answer:

- Use reaction path search algorithms () to predict feasible pathways for cycloaddition or sulfonation steps.

- Apply density functional theory (DFT) to calculate transition states and optimize regioselectivity in 1,3-dipolar reactions .

- Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time simulation of solvent effects and catalyst performance .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR band shifts)?

Methodological Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonyl groups) by acquiring spectra at 25–60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in tetrahydroquinoline or naphthalene moieties .

- Cross-validate with XRD : Compare experimental NMR/IR data with crystal structures (e.g., ) to confirm conformational stability .

Q. What strategies are effective for optimizing solvent systems and catalysts in heterogeneous reactions involving thiophene sulfonates?

Methodological Answer:

- Screen solvents using Hansen solubility parameters to balance polarity (e.g., tert-BuOH/H₂O for Cu-catalyzed reactions) .

- Test alternative catalysts (e.g., Ru or Pd complexes) for sulfonation steps to improve yields and reduce side reactions .

- Use Design of Experiments (DoE) to statistically optimize solvent/catalyst ratios and reaction temperatures .

Q. How can researchers address low yields or impurities in the final acetamide product?

Methodological Answer:

- Chromatographic purification : Employ flash column chromatography (silica gel, hexane:ethyl acetate gradient) to separate regioisomers .

- Recrystallization : Use ethanol or acetonitrile to remove polar byproducts .

- Mass-directed HPLC : Isolate trace impurities for LC-MS analysis and structural identification .

Q. What advanced techniques are recommended for studying the compound’s crystallography and solid-state properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.